

# Application Notes and Protocols: SJF620 Hydrochloride

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## Compound of Interest

Compound Name: SJF620 hydrochloride

Cat. No.: B8143839

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## Introduction

**SJF620 hydrochloride** is a potent and selective degrader of Bruton's tyrosine kinase (BTK).[1][2] It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2] SJF620 contains a ligand for BTK and a lenalidomide analog that recruits the Cereblon (CRBN) E3 ligase.[1][2] This targeted protein degradation approach offers a promising therapeutic strategy for conditions where BTK activity is dysregulated, such as in certain B-cell malignancies. These application notes provide detailed protocols for the preparation and use of **SJF620 hydrochloride** for in vitro and in vivo studies.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **SJF620 hydrochloride** is provided in the table below.

Property	Value
Molecular Formula	C <sub>41</sub> H <sub>45</sub> ClN <sub>8</sub> O <sub>7</sub>
Molecular Weight	797.30 g/mol
Appearance	Solid, White to off-white
Purity	≥98%
CAS Number	2821938-05-8

## Solubility Data

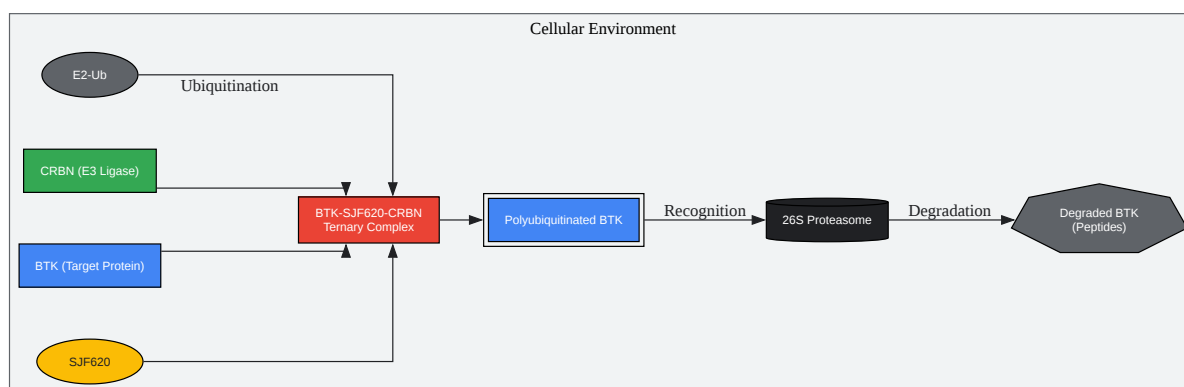
**SJF620 hydrochloride** exhibits solubility in various solvent systems suitable for both in vitro and in vivo applications. The following table summarizes the known solubility data. It is recommended to use freshly opened solvents for the best results. If precipitation occurs, warming and/or sonication can be used to aid dissolution.

Solvent/System	Solubility	Notes
Dimethyl Sulfoxide (DMSO)	≥ 25 mg/mL	A 25 mg/mL stock solution in DMSO has been used as a starting point for preparing in vivo formulations. The maximum solubility has not been formally reported.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (3.29 mM)	Yields a clear solution. Saturation point is unknown.[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (3.29 mM)	Yields a clear solution. Saturation point is unknown.[3]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (3.29 mM)	Yields a clear solution.[3]

## Mechanism of Action: BTK Degradation Pathway

SJF620 functions as a PROTAC to induce the degradation of BTK. The process involves the formation of a ternary complex between BTK, SJF620, and the E3 ubiquitin ligase Cereblon

(CRBN). This proximity induces the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to BTK. The resulting polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.



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Caption: Mechanism of BTK degradation by SJF620.

## Experimental Protocols

### Preparation of In Vitro Stock Solution

This protocol describes the preparation of a stock solution of **SJF620 hydrochloride** in DMSO, suitable for use in cell-based assays.

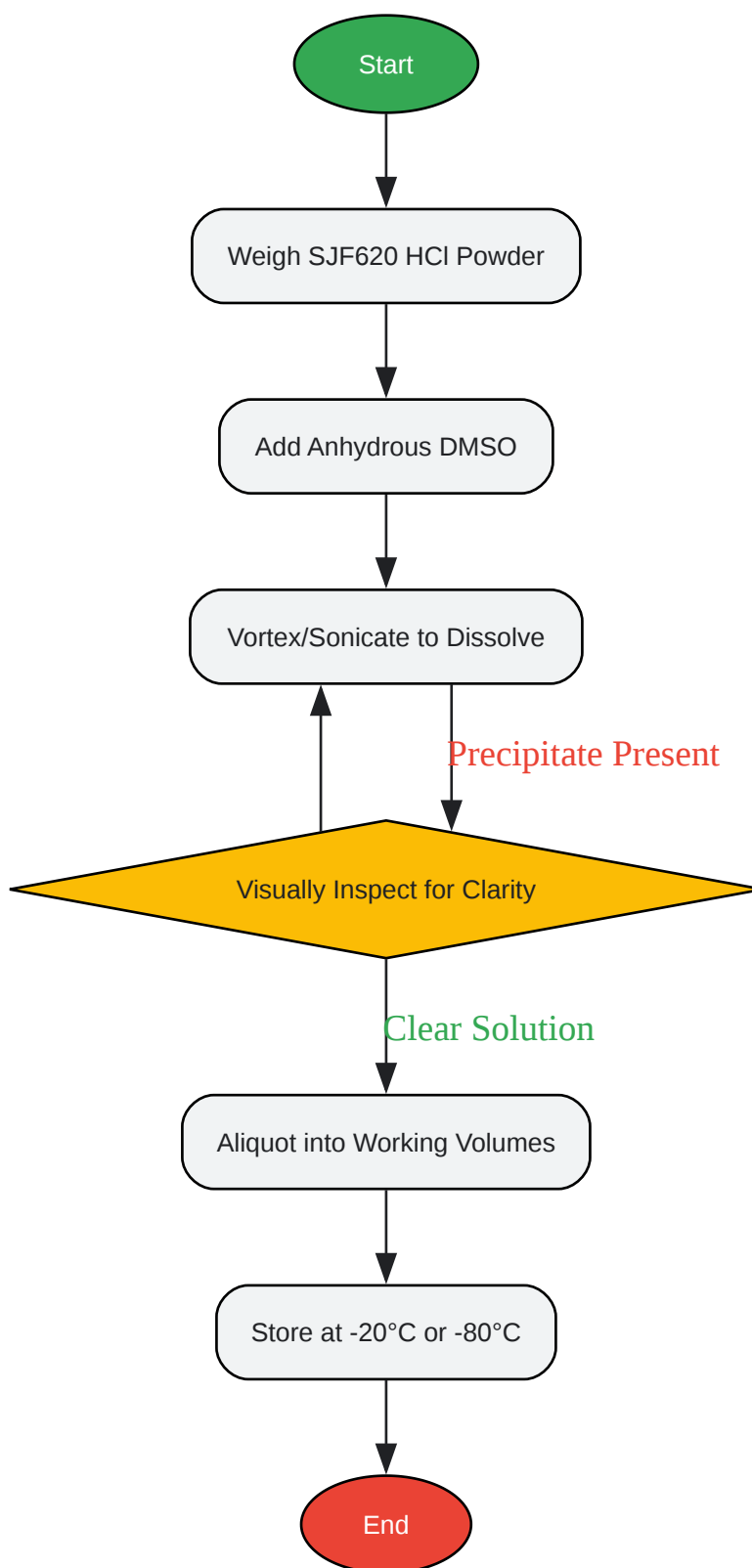
Materials:

- **SJF620 hydrochloride** powder

- Dimethyl Sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Procedure:

- Equilibrate the **SJF620 hydrochloride** vial to room temperature before opening.
- Weigh the desired amount of **SJF620 hydrochloride** powder in a sterile tube.
- Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 25 mg/mL stock solution, add 40  $\mu$ L of DMSO to 1 mg of **SJF620 hydrochloride**).
- Vortex the solution thoroughly until the solid is completely dissolved.
- If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[\[3\]](#)



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Caption: Workflow for in vitro stock solution preparation.

## Preparation of In Vivo Formulation

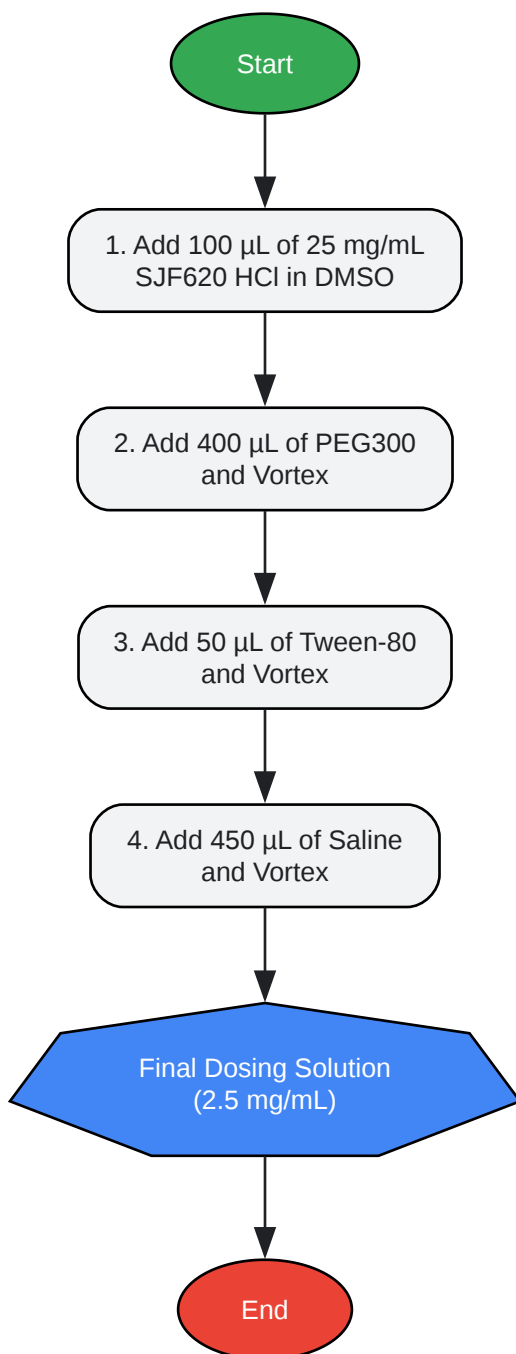
This protocol details the preparation of a dosing solution of **SJF620 hydrochloride** suitable for administration in animal models. This formulation uses a co-solvent system to enhance solubility. It is recommended to prepare this solution fresh on the day of use.

Materials:

- **SJF620 hydrochloride** stock solution in DMSO (e.g., 25 mg/mL)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% sodium chloride), sterile
- Sterile tubes
- Vortex mixer

Procedure (for 1 mL of dosing solution):

- Add 100  $\mu$ L of a 25 mg/mL **SJF620 hydrochloride** stock solution in DMSO to a sterile tube.
- Add 400  $\mu$ L of PEG300 to the tube and mix thoroughly by vortexing.
- Add 50  $\mu$ L of Tween-80 and vortex again until the solution is homogeneous.
- Add 450  $\mu$ L of saline to bring the final volume to 1 mL.
- Vortex the final solution until it is clear and uniform. The final concentration of **SJF620 hydrochloride** will be 2.5 mg/mL.



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Caption: Workflow for in vivo formulation preparation.

## Storage and Stability

- Solid Form: Store at -20°C, protected from light and under nitrogen for long-term storage.

- Stock Solutions in DMSO: Store at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
- In Vivo Formulations: It is strongly recommended to prepare these solutions fresh on the day of use.

## Safety Precautions

**SJF620 hydrochloride** is intended for research use only. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for more detailed information.

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## References

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